(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid is a chiral compound commonly used in organic synthesis. It features a pyrrolidine ring with a tert-butyl group at the 5-position and a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom. This compound is valuable in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced at the 5-position of the pyrrolidine ring using a tert-butylating agent under controlled conditions.
Boc Protection: The nitrogen atom is protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the pyrrolidine ring or the tert-butyl group.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized.
Scientific Research Applications
(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of drugs targeting various diseases, such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid depends on its specific applicationFor example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of a tert-butyl group.
(2S,5R)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid: Similar structure but with an ethyl group instead of a tert-butyl group.
(2S,5R)-N-Boc-5-isopropylpyrrolidine-2-carboxylic acid: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
The uniqueness of (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid lies in its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in synthetic applications where selective reactions are required.
Properties
IUPAC Name |
5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)10-8-7-9(11(16)17)15(10)12(18)19-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODLVEFJKWRNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697649 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-5-tert-butylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185142-15-8 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-5-tert-butylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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